7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C13H9ClIN3 and its molecular weight is 369.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Various pyrimidine derivatives, including those structurally similar to 7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, have been synthesized and characterized for diverse applications. For instance, the organic synthesis of benzofuran derivatives, as exemplified by 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxy benzofuran-6-ol (SPBF), has been explored for potential use as amyloid imaging agents in the detection of B-amyloid plagues in Alzheimer's disease brains (Labib, 2013). The synthesis of novel trifluoromethyl-substituted spiro-[chromeno[4,3-d]pyrimidine-5,1'-cycloalkanes] has also been reported, demonstrating the versatility of pyrimidine derivatives in the development of new compounds with potential analgesic effects (Bonacorso et al., 2017).
Pharmacological Screening
Pyrimidine derivatives have been subjected to extensive pharmacological screening for various biological activities. New polycyclic pyrimidine derivatives, for instance, have demonstrated significant in vitro antiplatelet activity, comparable to that of acetylsalicylic acid, suggesting their potential in the development of anti-aggregatory/antiphlogistic medications (Bruno et al., 2001). Moreover, 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have shown promise as analgesic and antiinflammatory agents, with some derivatives demonstrating potency equal to or greater than indomethacin in both acute and chronic animal models (Muchowski et al., 1985).
Imaging and Diagnostic Applications
The potential of pyrimidine derivatives in imaging and diagnostic applications has been explored as well. The synthesis of radioiodinated benzofuran derivatives, such as SPBF, indicates their possible utility as brain imaging agents, which could significantly advance the diagnosis and monitoring of neurodegenerative conditions such as Alzheimer's disease (Labib, 2013).
Mechanism of Action
Target of Action
It’s structurally similar to 4-chloro-7h-pyrrolo[2,3-d]pyrimidine, which is an intermediate in the synthesis of tofacitinib , a drug used in the treatment of rheumatoid arthritis.
Biochemical Pathways
Given its structural similarity to tofacitinib, it may potentially influence the jak-stat signaling pathway, which is implicated in immune response regulation .
Properties
IUPAC Name |
7-benzyl-4-chloro-5-iodopyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClIN3/c14-12-11-10(15)7-18(13(11)17-8-16-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGKGMFQFVMROS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2N=CN=C3Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726216 | |
Record name | 7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244855-59-1 | |
Record name | 4-Chloro-5-iodo-7-(phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1244855-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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